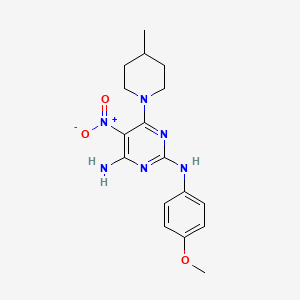
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has also been investigated for its potential use in the treatment of neuropathic pain and inflammatory disorders.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA). N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal growth and survival. N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has also been shown to decrease the levels of pro-inflammatory cytokines, which can contribute to the development of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride in lab experiments is its high potency and selectivity. N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been shown to have a strong affinity for its target receptors, which can lead to a more specific and effective treatment. However, one of the limitations of using N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is its potential toxicity. N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been shown to have a narrow therapeutic window, which means that the dose must be carefully controlled to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride. One potential area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the role of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride in modulating the immune system and its potential use in the treatment of autoimmune disorders is an area of interest for future research.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that has shown promising therapeutic potential in scientific research. Its high potency and selectivity make it an attractive candidate for further investigation. However, its potential toxicity and narrow therapeutic window must be carefully considered in future research. Further research on N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride and its analogs may lead to the development of new treatments for various neurological and inflammatory disorders.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves the reaction between 2-methoxybenzoic acid, piperazine, and acetyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization. The yield of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is typically high, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-18-12-5-3-2-4-11(12)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZIHZCNYPHXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479165.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2479167.png)
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479170.png)


![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2479175.png)


![(E)-N-[2-[1-[(4-Chlorophenyl)methyl]imidazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2479180.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea](/img/structure/B2479184.png)
![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2479187.png)